2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Description
Cyclopropane Ring
The cyclopropane ring introduces significant strain due to its 60° bond angles, deviating from the ideal tetrahedral angle of 109.5°. This strain influences reactivity, often enhancing susceptibility to ring-opening reactions. In this compound, the cyclopropane’s rigidity restricts conformational flexibility, locking substituents into fixed spatial orientations.
Aromatic Substitution
The 3,4-dimethoxyphenyl group contributes electronic effects:
- Methoxy groups : Electron-donating via resonance, activating the benzene ring toward electrophilic substitution.
- Substitution pattern : The 3,4- (meta-para) arrangement creates a steric and electronic profile distinct from ortho or para isomers.
Comparatively, compounds like 3,4-dimethoxyphenethylamine (DMPEA) share the same aromatic substitution but lack the cyclopropane-carboxylic acid moiety. The cyclopropane’s presence differentiates this compound’s physicochemical behavior, such as solubility and stability.
Stereochemical Considerations in Cyclopropane-Carboxylic Acid Derivatives
Cyclopropane derivatives exhibit stereoisomerism when substituents occupy distinct spatial positions. For this compound:
- Cis-trans isomerism : Possible if substituents on adjacent cyclopropane carbons occupy the same (cis) or opposite (trans) faces.
- Chirality : The cyclopropane ring itself is not chiral, but substituent arrangement could create stereocenters.
In this compound, the carboxylic acid (position 1) and 3,4-dimethoxyphenyl group (position 2) are on adjacent carbons. The cyclopropane’s planar geometry allows for two configurations:
- Cis : Both substituents on the same face.
- Trans : Substituents on opposite faces.
However, the synthetic route and crystallization conditions often dictate the predominant isomer. For example, strain minimization may favor trans configurations, but specific stereochemical data for this compound remain underexplored in available literature.
Structural Implications :
- Cis isomer : Increased steric hindrance between substituents.
- Trans isomer : Reduced strain due to opposed substituent positions.
Further studies using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are required to elucidate the dominant stereochemical form.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-4-3-7(5-11(10)16-2)8-6-9(8)12(13)14/h3-5,8-9H,6H2,1-2H3,(H,13,14) |
InChI Key |
XABOWSSKARQWCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Approaches
The synthesis of cyclopropane carboxylic acids has evolved significantly since the mid-20th century. The classical approach, described in a 1944 publication referenced in Organic Syntheses, involves treating appropriate nitriles with concentrated sodium hydroxide under high heat conditions. This method, while effective for simple cyclopropane carboxylic acids, lacks the specificity required for compounds with complex substitution patterns like 2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid.
In this classical procedure, the nitrile is typically mixed with solid sodium hydroxide without any solvent, heated to promote reactivity, and subsequently acidified to yield the cyclopropane carboxylic acid. While straightforward, this approach offers limited control over stereochemistry and is generally unsuitable for substrates with sensitive functional groups.
Modern Synthetic Approaches
Modern approaches to cyclopropane carboxylic acid synthesis offer improved selectivity, yield, and functional group tolerance. These methods can be broadly categorized into:
- Cyclopropanation of alkenes: Including the Simmons-Smith reaction using organozinc carbenoids
- Malonic ester pathway: Involving cyclopropanation followed by hydrolysis and decarboxylation
- Transition metal-catalyzed cyclopropanation: Using metal carbenes, typically derived from diazo compounds
- Intramolecular cyclization: Involving appropriately functionalized precursors
For the specific synthesis of this compound, these modern approaches have been adapted to accommodate the dimethoxyphenyl moiety, resulting in more efficient and stereocontrolled synthetic routes.
Specific Preparation Methods for this compound
Simmons-Smith Reaction Approach
The Simmons-Smith reaction represents one of the most viable approaches for the preparation of this compound. This reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane in a stereospecific manner.
The synthetic route typically proceeds as follows:
- Preparation of 3,4-dimethoxystyrene from 3,4-dimethoxybenzaldehyde via a Wittig reaction
- Cyclopropanation using the Simmons-Smith reagent (iodomethylzinc iodide)
- Oxidation of the resulting cyclopropane to the carboxylic acid
This method is particularly valuable because it preserves the configuration of the double bond in the product, making the reaction stereospecific. For enhanced reactivity, the Furukawa modification can be employed, which exchanges the zinc-copper couple for diethylzinc.
Malonic Ester Pathway
Drawing from the methodology used for related compounds, the malonic ester pathway offers another versatile route for synthesizing this compound. Based on synthetic procedures for similar compounds, this approach typically involves:
- Condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid
- Conversion to the corresponding ester
- Cyclopropanation using dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a base (NaH or NaOH) in DMSO
- Hydrolysis of the resulting cyclopropane ester to yield the desired carboxylic acid
This methodology parallels what has been documented for the synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, where 3,4-difluorobenzaldehyde is reacted with malonic acid to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which undergoes further transformations to yield the cyclopropane derivative.
Suzuki Coupling Approach
A third viable approach involves the use of 3,4-dimethoxyphenylboronic acid in a Suzuki coupling reaction. This method is particularly useful when the cyclopropane framework is already established. The process typically involves:
- Preparation of a suitably functionalized cyclopropane precursor
- Suzuki coupling with 3,4-dimethoxyphenylboronic acid using a palladium catalyst such as Pd(PPh3)4
- Further functionalization to introduce or reveal the carboxylic acid group
The reaction conditions for the Suzuki coupling typically involve:
- Palladium catalyst: Pd(PPh3)4 (approximately 5 mol%)
- Base: 2M K2CO3
- Solvent: 1,4-dioxane
- Temperature: 80°C under microwave irradiation
- Reaction time: 60 minutes
This approach is particularly valuable when direct cyclopropanation methods prove challenging or when specific stereochemical outcomes are desired.
Ruthenium-Catalyzed Asymmetric Cyclopropanation
For applications requiring stereocontrol, ruthenium-catalyzed asymmetric cyclopropanation offers a sophisticated approach to this compound. Similar to the methodology described for difluoro analogs, this approach might involve:
- Preparation of 3,4-dimethoxystyrene
- Treatment with a ruthenium catalyst such as dichloro(p-cymene)ruthenium(II) dimer and a chiral ligand
- Addition of ethyl diazoacetate to yield ethyl 2-(3,4-dimethoxyphenyl)cyclopropanecarboxylate
- Hydrolysis to obtain the carboxylic acid
This method is particularly advantageous for controlling the stereochemistry of the cyclopropane ring, which can be crucial for certain pharmaceutical applications.
Reaction Parameters and Optimization
Comparative Analysis of Synthetic Methods
Table 1 provides a comparative analysis of the various synthetic methods for preparing this compound:
| Method | Key Reagents | Advantages | Limitations | Expected Yield |
|---|---|---|---|---|
| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple, 3,4-dimethoxystyrene | Stereospecific reaction, well-established procedure | Moisture-sensitive reagents, relatively expensive | 60-75% |
| Malonic Ester Pathway | Trimethylsulfoxonium iodide, NaH, DMSO, 3,4-dimethoxybenzaldehyde | Versatile, scalable, uses readily available starting materials | Multiple steps, requires careful control of reaction conditions | 65-80% |
| Suzuki Coupling | 3,4-dimethoxyphenylboronic acid, Pd(PPh3)4, K2CO3 | Mild conditions, functional group tolerance, high selectivity | Requires pre-functionalized cyclopropane, palladium catalyst cost | 40-60% |
| Ruthenium-Catalyzed | Ru(II) catalyst, chiral ligand, ethyl diazoacetate | High stereoselectivity, potential for asymmetric synthesis | Expensive catalyst, complex setup, sensitive to reaction conditions | 70-85% |
Optimization Parameters for the Malonic Ester Pathway
The malonic ester pathway, being one of the most versatile and widely applicable methods, requires careful optimization of reaction parameters. Table 2 outlines key optimization parameters based on studies of similar cyclopropane carboxylic acid syntheses:
| Parameter | Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature (cyclopropanation) | 0-30°C | Room temperature | Higher temperatures reduce selectivity and yield |
| Reaction Time (cyclopropanation) | 2-24h | 12h | Longer times may cause decomposition |
| Base Equivalent (NaH) | 1.0-2.0 eq | 1.2 eq | Excess base promotes side reactions |
| DMSO Concentration | 0.1-0.5 M | 0.2 M | Higher concentrations reduce selectivity |
| Hydrolysis Temperature | 60-100°C | 80°C | Higher temperatures accelerate hydrolysis but may cause decomposition |
| Hydrolysis Time | 1-6h | 3h | Sufficient for complete hydrolysis without excessive degradation |
Reaction Conditions for Suzuki Coupling
For the Suzuki coupling approach using 3,4-dimethoxyphenylboronic acid, specific reaction conditions have been documented for similar transformations. Based on procedures used for related compounds, the optimal conditions include:
- 3,4-dimethoxyphenylboronic acid (1-1.5 equivalents)
- Pd(PPh3)4 (5 mol%)
- 2M K2CO3 (3 equivalents)
- 1,4-dioxane as solvent
- Microwave irradiation at 80°C for 60 minutes
These conditions typically result in good to excellent conversion, with yields ranging from 40-60% depending on the specific substrate.
Purification and Characterization Techniques
Purification Strategy
The purification of this compound requires a systematic approach to ensure high purity. Table 3 outlines an effective purification strategy based on procedures used for similar cyclopropane carboxylic acids:
| Step | Procedure | Outcome | Recovery |
|---|---|---|---|
| Initial Work-up | Acidification to pH 2, extraction with ethyl acetate | Crude acid | 90-95% |
| Primary Purification | Recrystallization from dichloromethane/ethyl acetate | Semi-pure product | 75-85% |
| Secondary Purification | Column chromatography (hexanes/ethyl acetate/acetic acid) | Pure product | 90-95% |
| Final Purification | Second recrystallization | Analytical grade product | 98-99% |
For laboratory-scale preparations, this purification strategy typically yields material of sufficient purity for most applications. For industrial-scale production, the process may be modified to minimize solvent usage and optimize recovery.
Analytical Characterization
The comprehensive characterization of this compound typically involves multiple analytical techniques:
Spectroscopic Analysis :
- 1H NMR: Characteristic signals for cyclopropane protons (0.8-2.2 ppm), methoxy groups (3.7-3.9 ppm), and aromatic protons (6.7-7.0 ppm)
- 13C NMR: Signals for carboxylic carbon (~175 ppm), aromatic carbons (110-150 ppm), methoxy carbons (~56 ppm), and cyclopropane carbons (15-30 ppm)
- IR Spectroscopy: Characteristic bands for O-H stretching (~3000-3500 cm-1), C=O stretching (~1700 cm-1), and C-O stretching (~1250 cm-1)
Mass Spectrometry :
- Molecular ion peak at m/z 222.09
- Fragmentation pattern typically showing loss of -CO2H and cleavage of methoxy groups
Chromatographic Analysis :
- HPLC purity assessment
- TLC characterization (typical Rf value: 0.3-0.4 in 7:3 hexanes:ethyl acetate with 1% acetic acid)
Case Studies and Recent Developments
Preparation for Pharmaceutical Intermediates
Recent developments in the preparation of this compound have focused on its use as a pharmaceutical intermediate. The compound's unique structural features make it valuable in the synthesis of various biologically active compounds, particularly those targeting neurological disorders.
In one documented application, this compound has been used as a building block for developing novel isothiazolo[4,3-b]pyridine derivatives. The procedure involves coupling the acid with isothiazolo[4,3-b]pyridine moieties using coupling agents such as HATU to form amide linkages.
Green Chemistry Approaches
Recent trends in the preparation of this compound have increasingly focused on green chemistry principles. These approaches aim to:
- Reduce the use of hazardous reagents
- Minimize waste generation
- Employ catalytic rather than stoichiometric methodologies
- Optimize energy efficiency
For instance, modifications of the traditional Simmons-Smith reaction have been developed using dibromomethane as a cheaper and less hazardous alternative to diiodomethane. Similarly, catalytic approaches using lower loadings of transition metals have been explored to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanecarboxylic Acid Derivatives
a. 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide)
- Structure : Cyclopropane ring linked to a 2,4-dichlorophenyl group via an amide bond.
- Key Differences :
- Substitution pattern: Chlorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) on the aromatic ring.
- Functional group: Amide vs. carboxylic acid.
- Applications : Cyclanilide is a plant growth regulator used in agriculture, whereas 2-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid’s applications remain speculative but may involve pharmaceutical intermediates or synthetic precursors .
b. Cyclopropanecarboxylic Acid Amides (e.g., (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- Structure : Cyclopropane ring conjugated with an amide and a propenamide chain.
- Key Differences :
- Presence of a benzodioxole group and extended carbon chain.
- Amide functionality enhances lipophilicity compared to carboxylic acid.
- Applications : These amides are studied for flavoring agents or bioactive molecules, highlighting the role of cyclopropane in modulating metabolic stability .
Aromatic Substituted Carboxylic Acids
a. Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
- Structure: Propenoic acid with 3,4-dihydroxyphenyl substitution.
- Key Differences :
- Hydroxyl groups (polar, antioxidant) vs. methoxy groups (less polar, steric hindrance).
- Absence of cyclopropane ring.
- Applications : Caffeic acid is used as an antioxidant in food/cosmetics and a pharmacological reference standard, whereas the methoxy and cyclopropane features of this compound may favor stability in synthetic pathways .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Cyclopropane Ring : The strained cyclopropane ring may improve metabolic resistance in biological systems, a feature exploited in agrochemicals (e.g., cyclanilide) .
- Functional Group Impact : Carboxylic acid derivatives are more hydrophilic, favoring solubility in aqueous systems, while amides (e.g., cyclanilide) exhibit higher membrane permeability .
Biological Activity
2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is a cyclopropanecarboxylic acid derivative that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclopropane ring substituted with a dimethoxyphenyl group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of cyclopropanecarboxylic acids exhibit significant antitumor activity. A study on related compounds showed that certain analogues could effectively inhibit cancer cell proliferation by interfering with the cell cycle and inducing apoptosis. Notably, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HT29 .
| Compound | Cell Line | Mechanism of Action | Results |
|---|---|---|---|
| This compound | MCF-7 | Induction of apoptosis | Significant growth inhibition observed |
| Ethyl-2-(3′-methyl-4′-methoxybenzyol-3-1 3″, 4″-dimethoxyphenyl)-cyclopropane-carboxylic acid | Klebsiella pneumoniae | Antibacterial activity | Effective against multiple strains |
Antibacterial Activity
The antibacterial properties of cyclopropanecarboxylic acids have been documented in several studies. For instance, certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Hypoglycemic Activity
Studies have also explored the hypoglycemic effects of cyclopropanecarboxylic acids. Research indicates that these compounds may enhance glucose metabolism and improve insulin sensitivity, suggesting potential applications in managing diabetes .
Case Studies
- Antitumor Efficacy : A recent study evaluated the antitumor effects of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent.
- Antibacterial Testing : In vitro studies assessed the antibacterial activity of various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that some derivatives exhibited potent antibacterial effects, supporting further development for therapeutic use.
The biological activities of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Apoptosis Induction : The ability to trigger apoptotic pathways has been noted in studies involving this class of compounds.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis is a common mechanism observed among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
